molecular formula C15H13N5O2 B2418927 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-2-ylmethyl)acetamide CAS No. 440331-99-7

2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B2418927
CAS No.: 440331-99-7
M. Wt: 295.302
InChI Key: LFMXMSGOLYPYQB-UHFFFAOYSA-N
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Description

2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-2-ylmethyl)acetamide is a synthetically versatile benzotriazinone derivative of high interest in medicinal chemistry and drug discovery research. This acetamide-based compound features a benzotriazinone core, a privileged scaffold in pharmacology known to confer significant biological activity. Scientific literature indicates that structurally similar N-(Alkyl or Aryl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide derivatives have demonstrated promising pharmacological profiles, with many exhibiting notable analgesic activity in preclinical models . The broader benzotriazinone chemical class, to which this molecule belongs, has been extensively investigated for a range of therapeutic applications, including as antimicrobial and anticancer agents . The molecular structure incorporates a pyridinylmethyl moiety, which can enhance solubility and serve as a effective chelating group in metallo-pharmaceutical studies, as seen in related complexes that exhibit notable biological activity . This product is intended for research purposes as a key intermediate or building block in the synthesis of novel bioactive molecules, for use in high-throughput screening campaigns, and for investigating structure-activity relationships. It is supplied with guaranteed high purity and consistency. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(pyridin-2-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O2/c21-14(17-9-11-5-3-4-8-16-11)10-20-15(22)12-6-1-2-7-13(12)18-19-20/h1-8H,9-10H2,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFMXMSGOLYPYQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CC(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-2-ylmethyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its pharmacological potential.

Chemical Structure and Synthesis

The structure of the compound features a benzotriazine core fused with a pyridine moiety. The synthesis typically involves multi-step reactions that allow for the modification of functional groups to enhance biological activity. For instance, variations in substituents on the benzotriazine ring can be achieved through methods such as azide coupling and amide bond formation.

Synthesis Overview

  • Starting Materials : Benzotriazine derivatives and pyridine-based reagents.
  • Reactions :
    • Azide coupling for introducing various substituents.
    • Amide formation to link the pyridine moiety.
  • Characterization : Utilization of NMR spectroscopy for structural confirmation.

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds derived from benzotriazine have shown promising results against various strains of bacteria and fungi.
  • Anticancer Properties : Some derivatives have been identified as inhibitors of cancer cell lines, particularly HepG2 liver carcinoma cells.

Table 1: Summary of Biological Activities

Compound NameActivity TypeTarget Organism/Cell LineReference
2-(4-methoxyphenyl)-N-[1-(4-methylbenzene)-1H-benzimidazol-2-yl]acetamideNeuroprotectiveN/A
2-(6-chloro-4-oxo-benzotriazin)acetic acidAntimicrobialVarious bacteria
2-(7-methoxybenzotriazine)-N-[1-(4-methylphenyl)ethyl]acetamideAnticancerHepG2 liver carcinoma

The exact mechanism through which 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-2-ylmethyl)acetamide exerts its effects remains under investigation. However, preliminary studies suggest that it may interact with specific protein targets involved in cell signaling pathways. Techniques like molecular docking have been employed to predict binding affinities and identify potential targets.

Case Studies

  • Antimicrobial Activity Study : A recent study evaluated the antimicrobial efficacy of several benzotriazine derivatives against Escherichia coli and Staphylococcus aureus. The results indicated moderate to strong inhibition zones compared to standard antibiotics, suggesting significant potential for therapeutic applications in infectious diseases .
  • Anticancer Evaluation : Another study focused on the anticancer properties against HepG2 cells, showing that certain derivatives could induce apoptosis and inhibit cell proliferation effectively .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-2-ylmethyl)acetamide exhibit significant antimicrobial properties. Studies have shown that derivatives of benzotriazine can inhibit the growth of various bacterial strains. For instance, a case study demonstrated that a related compound displayed effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antimicrobial agent .

Anticancer Properties

Benzotriazines have been investigated for their anticancer effects due to their ability to interfere with DNA synthesis and repair mechanisms. A notable study reported that derivatives of this compound induced apoptosis in cancer cell lines through the activation of specific apoptotic pathways. The mechanism involved the modulation of p53 activity and the inhibition of cell proliferation markers such as cyclin D1 .

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory activities. Preliminary assays have indicated that it may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, making it a candidate for further exploration in inflammatory disease models .

Synthetic Methodologies

The synthesis of 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-2-ylmethyl)acetamide typically involves multi-step reactions starting from readily available precursors. The following synthetic route has been documented:

  • Formation of Benzotriazine Core : The initial step involves the cyclization of appropriate aniline derivatives with carbonyl compounds under acidic conditions to form the benzotriazine scaffold.
  • Substitution Reactions : Subsequent reactions involve the introduction of the pyridine moiety through nucleophilic substitution at the nitrogen atom of the benzotriazine structure.
  • Acetamide Formation : Finally, acetamide functionality is introduced via acylation reactions using acetic anhydride or acetyl chloride.

Case Studies

StudyObjectiveFindings
Antimicrobial ActivityDemonstrated significant inhibition against Staphylococcus aureus and E. coli.
Anticancer PropertiesInduced apoptosis in cancer cell lines; modulated p53 activity.
Anti-inflammatory EffectsInhibited TNF-alpha and IL-6 production in vitro.

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-2-ylmethyl)acetamide?

Methodological Answer:
A common approach involves condensation reactions between activated benzotriazinone derivatives and pyridylmethylamine intermediates. Key steps include:

  • Reagent Selection : Use coupling agents like EDC/HOBt for amide bond formation (analogous to methods in and ).
  • Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures ensures >95% purity .
  • Characterization : Confirm structure via 1^1H/13^{13}C NMR, HRMS, and IR spectroscopy. X-ray crystallography (as in ) resolves stereochemical ambiguities .

Basic: Which spectroscopic techniques are critical for structural elucidation of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H NMR identifies proton environments (e.g., benzotriazinone aromatic protons at δ 7.5–8.5 ppm, pyridyl protons at δ 8.0–8.5 ppm). 13^{13}C NMR confirms carbonyl groups (amide C=O at ~170 ppm) .
  • Mass Spectrometry : HRMS validates molecular formula (e.g., [M+H]+ ion matching theoretical mass).
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (as demonstrated for related acetamides in ) .

Basic: How can researchers conduct initial biological activity screening for this compound?

Methodological Answer:

  • In Vitro Assays :
    • Antimicrobial Activity : Use MIC assays against Gram-positive/negative bacteria and fungi (e.g., protocols in ) .
    • DNA Binding : UV-Vis titration or fluorescence quenching studies (ethidium bromide displacement) assess intercalation potential .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

Advanced: How can synthetic routes be optimized for scalability and yield improvement?

Methodological Answer:

  • Flow Chemistry : Continuous flow reactors reduce reaction times and improve reproducibility (as noted in ) .
  • Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps to enhance stereoselectivity.
  • Process Analytics : In-line FTIR monitors reaction progress, enabling real-time adjustments .

Advanced: What computational methods aid in understanding this compound's electronic properties?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict reactivity (e.g., benzotriazinone’s electron-deficient nature). Compare with experimental UV-Vis data .
  • Molecular Dynamics : Simulate solvation effects (e.g., water/DMSO) to correlate with solubility trends .

Advanced: How can mechanistic studies elucidate this compound's mode of action?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., DNA topoisomerase II or bacterial enzymes) .
  • Kinetic Studies : Measure enzyme inhibition (e.g., IC50_{50}) under varying pH/temperature conditions.
  • Metabolite Profiling : LC-MS identifies degradation products in hepatic microsomes .

Data Contradiction: How to resolve discrepancies in reported biological activities?

Methodological Answer:

  • Purity Verification : Reanalyze batches via HPLC (≥98% purity) to exclude impurities as confounding factors .
  • Assay Standardization : Use common reference strains (e.g., E. coli ATCC 25922) and replicate experiments (n=4) with statistical validation (ANOVA, p<0.05) .
  • Structural Confirmation : Re-examine stereochemistry via single-crystal XRD if activity varies between enantiomers .

Experimental Design: How to plan in vivo studies given its in vitro limitations?

Methodological Answer:

  • Pharmacokinetics : Determine LogP (e.g., shake-flask method, ) to predict bioavailability. Use murine models for IV/PO administration .
  • Toxicity Screening : Acute toxicity studies (OECD 423) at 10–300 mg/kg doses.
  • Formulation : Develop PEGylated nanoparticles or cyclodextrin complexes to enhance solubility (based on methods for similar acetamides in ) .

Advanced: How to explore structure-activity relationships (SAR) for derivatives?

Methodological Answer:

  • Core Modifications : Synthesize analogs with substituted benzotriazinone rings (e.g., Cl, NO2_2) or pyridylmethyl groups (e.g., 3-pyridyl vs. 4-pyridyl) .
  • Bioisosteric Replacement : Replace the acetamide linker with sulfonamide or urea groups.
  • 3D-QSAR : CoMFA/CoMSIA models correlate substituent effects with activity trends .

Advanced: What strategies address solubility challenges in formulation?

Methodological Answer:

  • Co-Solvents : Test DMSO/PEG 400 mixtures (≤10% v/v) for in vitro assays .
  • Salt Formation : Screen with HCl or sodium salts to improve aqueous solubility.
  • Solid Dispersion : Use spray-drying with PVP-VA64 to create amorphous formulations ( methods) .

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